molecular formula C17H15FN2O2S B2741527 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide CAS No. 868375-09-1

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide

Cat. No. B2741527
CAS RN: 868375-09-1
M. Wt: 330.38
InChI Key: QLELYWOLFXFEMT-ZPHPHTNESA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide, also known as FMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMBP is a heterocyclic compound that contains a benzothiazole ring and a phenoxypropanamide moiety.

Scientific Research Applications

Antibacterial Agents

The structural motif of benzothiazole, which is present in F1814-1651, has been recognized for its potential in developing new antibacterial agents. Research indicates that derivatives of benzothiazole exhibit strong antibacterial activities against various bacterial strains, including multidrug-resistant ones like MRSA, VRE, and NDM-1 Escherichia coli . The compound’s ability to disrupt GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cell division, suggests that F1814-1651 could be a promising candidate for further evaluation as an antibacterial agent targeting FtsZ.

Fluorophores and Photocatalysts

Compounds with benzothiazole units have been extensively researched for their use as fluorophores and visible-light organophotocatalysts . The electron-accepting properties of the benzothiazole group make it a valuable component in the design of organic photovoltaics and fluorescent sensors. F1814-1651, with its fluorinated benzothiazole core, could serve as a potent organophotocatalyst for various photoreactions, contributing to advancements in green chemistry and sustainable energy solutions.

Material Science

In material science, the benzothiazole group has been incorporated into metal–organic frameworks (MOFs) due to its stability and electronic properties . F1814-1651 could be used to synthesize novel MOFs with specific functionalities, such as gas storage, catalysis, or sensing applications.

properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-20-16-13(18)8-5-9-14(16)23-17(20)19-15(21)10-11-22-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLELYWOLFXFEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CCOC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxypropanamide

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